An In-depth Technical Guide to the Chemical Properties and Structure of N-Methyl-L-threonine (H-Thr(Me)-OH)
An In-depth Technical Guide to the Chemical Properties and Structure of N-Methyl-L-threonine (H-Thr(Me)-OH)
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-L-threonine, denoted as H-Thr(Me)-OH, is a derivative of the essential amino acid L-threonine. The introduction of a methyl group on the alpha-amino nitrogen imparts unique chemical and physical properties to the molecule, making it a valuable building block in peptide synthesis and drug development. This modification can significantly influence the conformational flexibility, proteolytic stability, and cell permeability of peptides, thereby enhancing their therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for H-Thr(Me)-OH.
Chemical Structure and Identification
N-Methyl-L-threonine is characterized by the chemical formula C5H11NO3.[2] The structure features a chiral center at the alpha-carbon, inherited from the parent L-threonine, and an additional chiral center at the beta-carbon. The systematic IUPAC name for this compound is (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid.[2]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2812-28-4[2] |
| Molecular Formula | C5H11NO3[2] |
| IUPAC Name | (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid[2] |
| SMILES | C--INVALID-LINK--O)NC">C@HO[2] |
| InChI Key | CCAIIPMIAFGKSI-DMTCNVIQSA-N[2] |
Physicochemical Properties
The physicochemical properties of N-Methyl-L-threonine distinguish it from its parent amino acid, L-threonine. While some experimental data for H-Thr(Me)-OH is limited in publicly available literature, computed properties provide valuable insights.
Table 2: Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 133.15 g/mol [2] | |
| Melting Point | >235 °C | |
| Optical Activity | [α]/D -24.0±1.0°, c = 1 in 1 M HCl | |
| pKa | Not experimentally determined. For comparison, the pKa values for the carboxyl and amino groups of L-threonine are approximately 2.09 and 9.10, respectively. | N-methylation is expected to slightly lower the pKa of the amino group. |
| XLogP3-AA | -3.1[2] | A measure of lipophilicity. The negative value indicates high hydrophilicity. |
| Topological Polar Surface Area | 69.6 Ų[2] | |
| Hydrogen Bond Donor Count | 3[2] | |
| Hydrogen Bond Acceptor Count | 4[2] | |
| Appearance | White to off-white solid/powder | |
| Solubility | Soluble in water (≥ 50 mg/mL)[3] | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3] |
Spectroscopic Data
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of H-Thr(Me)-OH is expected to show distinct signals for the N-methyl protons, the alpha- and beta-protons, the methyl group on the beta-carbon, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, the beta-methyl carbon, and the N-methyl carbon. A ¹³C NMR spectrum for N-Methyl-L-threonine is noted in PubChem, though the spectral data is not directly displayed.[2]
For comparative purposes, the assigned chemical shifts for L-threonine in D₂O are provided in the table below.[4] The N-methylation would cause a downfield shift in the alpha-carbon signal and introduce a new signal for the N-methyl carbon.
Table 3: NMR Chemical Shifts for L-Threonine (Reference)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Cα | 3.573 | 63.172 |
| Cβ | 4.241 | 68.679 |
| Cγ | 1.318 | 22.179 |
| C' (carboxyl) | - | 175.689 |
3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of H-Thr(Me)-OH would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C-H stretches of the methyl and methine groups, the C=O stretch of the carboxylic acid, and the N-H bend of the secondary amine.
For comparison, the characteristic FTIR absorption bands for L-threonine include:[5]
-
~3000-3200 cm⁻¹: O-H and N-H stretching
-
~2970 cm⁻¹: C-H stretching
-
~1630 cm⁻¹: C=O stretching (asymmetric)
-
~1415 cm⁻¹: C=O stretching (symmetric)
-
~1520 cm⁻¹: N-H bending
3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For H-Thr(Me)-OH, the protonated molecule [M+H]⁺ would have an m/z of 134.0811.[2] Common fragmentation pathways for amino acids involve the loss of water (H₂O), formic acid (HCOOH), and cleavage of the amino acid backbone.[6] A documented fragmentation of N-Methyl-L-threonine shows major fragments at m/z 116.0711, 88.07634, and 70.06577.[2]
Experimental Protocols
4.1. Synthesis of N-Methyl-L-threonine
A common method for the N-methylation of amino acids is through reductive amination. This typically involves the reaction of the parent amino acid with formaldehyde to form a Schiff base or an oxazolidinone intermediate, which is then reduced to the N-methyl derivative.
Protocol: Reductive N-Methylation of L-Threonine
-
Protection of the Carboxyl Group (Esterification):
-
Suspend L-threonine in an appropriate alcohol (e.g., methanol).
-
Add a catalyst such as thionyl chloride or dry HCl gas at 0°C to facilitate the formation of the methyl ester.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.
-
-
Formation of the Oxazolidinone Intermediate:
-
Dissolve the L-threonine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) to neutralize the hydrochloride.
-
Add paraformaldehyde and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture with a Dean-Stark trap to remove water and drive the reaction to completion.
-
Purify the resulting oxazolidinone intermediate by column chromatography.
-
-
Reductive Cleavage of the Oxazolidinone:
-
Dissolve the purified oxazolidinone in a suitable solvent (e.g., trifluoroacetic acid or a mixture of acetic acid and water).
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at 0°C.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Quench the reaction carefully with water or a dilute acid.
-
-
Hydrolysis of the Ester and Work-up:
-
Hydrolyze the methyl ester by adding a base such as lithium hydroxide (LiOH) in a mixture of water and a co-solvent like THF.
-
Acidify the reaction mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl).
-
Purify the final product, N-Methyl-L-threonine, by ion-exchange chromatography or recrystallization.
-
-
Characterization:
-
Confirm the identity and purity of the product using NMR, MS, and by measuring its optical rotation.
-
Biological Significance and Applications in Drug Development
While specific signaling pathways directly involving free H-Thr(Me)-OH are not well-documented, the incorporation of N-methylated amino acids into peptides is a widely used strategy in medicinal chemistry to enhance their therapeutic properties.[1]
5.1. Impact of N-Methylation on Peptides
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Increased Proteolytic Stability: The N-methyl group provides steric hindrance that protects the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]
-
Enhanced Membrane Permeability: The replacement of an amide proton (a hydrogen bond donor) with a methyl group reduces the hydrogen bonding potential of the peptide backbone, increasing its lipophilicity and ability to cross cell membranes.[1]
-
Conformational Constraint: N-methylation restricts the rotation around the N-Cα bond, which can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[1]
5.2. Relevance of L-Threonine Signaling Pathways
While not directly applicable to H-Thr(Me)-OH without further research, the signaling pathways involving its parent amino acid, L-threonine, are of interest. L-threonine is known to play a role in regulating cell growth, proliferation, and differentiation, particularly in embryonic stem cells, through pathways such as the PI3K/Akt/mTOR and MAPK pathways.[7][8] Further investigation is required to determine if N-methylation alters the interaction of threonine with these signaling cascades.
Conclusion
N-Methyl-L-threonine is a valuable synthetic amino acid with significant potential in the development of peptide-based therapeutics. Its unique physicochemical properties, stemming from the N-methyl group, offer advantages in terms of stability and bioavailability. While a comprehensive experimental dataset for this compound is not yet fully established in the public domain, this guide provides a solid foundation of its known chemical properties, structure, and synthetic methodologies. Further research into the specific biological roles and signaling pathways of H-Thr(Me)-OH will undoubtedly open new avenues for its application in drug discovery and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-L-threonine | C5H11NO3 | CID 7010355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bmse000049 L-Threonine at BMRB [bmrb.io]
- 5. researchgate.net [researchgate.net]
- 6. Amino acids [medizin.uni-muenster.de]
- 7. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
